3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS No.: 941942-14-9
Cat. No.: VC5275582
Molecular Formula: C19H21FN6O2S
Molecular Weight: 416.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941942-14-9 |
|---|---|
| Molecular Formula | C19H21FN6O2S |
| Molecular Weight | 416.48 |
| IUPAC Name | 3-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27) |
| Standard InChI Key | DXZIEGBAVQMCFZ-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4 |
Introduction
Molecular Formula:
C₁₆H₁₆FN₅O₂S
Key Features:
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Molecular Weight: Approximately 361.4 g/mol
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Functional Groups: Amide (-CONH), fluorine (-F), morpholine, and thioether (-SCH₃).
Synthesis
While specific synthesis routes for this compound are not detailed in the provided sources, compounds with similar scaffolds are typically synthesized via:
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Formation of Pyrazolo[3,4-d]pyrimidine Core:
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Cyclization reactions involving hydrazines and formamidines.
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Introduction of Morpholine and Methylthio Substituents:
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Substitution reactions using appropriate nucleophiles.
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Attachment of Fluorobenzamide Moiety:
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Coupling reactions using benzoyl chlorides or amides.
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These steps often involve multi-stage protocols with purification through recrystallization or chromatography.
Biological Significance
Compounds containing pyrazolo[3,4-d]pyrimidine cores are widely studied for their potential therapeutic applications. Below are some relevant insights:
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a known ATP-mimetic structure that can inhibit protein kinases, making it valuable in cancer and inflammatory disease research.
Antimicrobial Activity
Similar heterocyclic compounds have demonstrated antimicrobial properties against bacterial and fungal pathogens due to their ability to disrupt critical enzymatic processes.
Potential as Antiviral Agents
The structural features of these compounds suggest they could be explored for antiviral activity by targeting viral replication enzymes.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton and carbon environments (¹H NMR, ¹³C NMR). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., amide C=O stretch). |
| X-Ray Crystallography | Determines 3D molecular structure. |
Research Context
Although no direct studies on this exact compound were found in the provided results, related pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their pharmacological properties:
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Antimalarial Agents:
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Anti-inflammatory Potential:
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Antifungal Applications:
Future Directions
This compound’s unique combination of functional groups makes it a promising candidate for further exploration in drug discovery programs. Areas of interest include:
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Development as a kinase inhibitor for cancer treatment.
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Investigation into antimicrobial resistance mechanisms.
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Optimization for solubility and bioavailability through structural modifications.
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